![molecular formula C7H17NO B3256617 5-(Dimethylamino)pentan-2-ol CAS No. 27384-45-8](/img/structure/B3256617.png)
5-(Dimethylamino)pentan-2-ol
Overview
Description
5-(Dimethylamino)pentan-2-ol is an organic compound with the molecular formula C7H17NO . It contains a total of 25 bonds, including 8 non-H bonds, 4 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . The molecular weight of this compound is 131.2160 .
Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)pentan-2-ol consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . It contains a total of 25 bonds, including 8 non-H bonds, 4 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications
Combustion Studies
The compound has been used in combustion studies, particularly in the oxidation of pentan-2-ol . The oxidation of pentan-2-ol was investigated at high-pressure in a jet-stirred reactor and in a shock tube . A submechanism for pentan-2-ol was developed to represent the data with good performance, both in JSR and in shock tube .
Synthetic Cathinones
5-(Dimethylamino)pentan-2-ol is related to synthetic cathinones, which are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis . N-Ethylpentylone, a synthetic cathinone, was first detected in 2014, but it was not until 2016 that it began to be reported more frequently, eventually becoming one of the most prevalent synthetic cathinones in 2019 .
Materials Science
5-(Dimethylamino)pentan-2-ol (DMAP) has gained attention in various fields of research over the years, including materials science. However, the specific applications in this field are not detailed in the source.
Safety and Hazards
The safety data sheet for a similar compound, 5-(DIMETHYLAMINO)PENTAN-2-ONE, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
Mechanism of Action
Target of Action
As a compound containing both a tertiary amine and a secondary alcohol functional group , it may interact with various biological targets, such as enzymes or receptors, that recognize these functional groups.
Mode of Action
This could enable it to interact with negatively charged entities within biological systems .
Biochemical Pathways
Compounds with similar structures, such as alcohols and amines, are known to participate in a wide range of biochemical processes .
Pharmacokinetics
The presence of a polar hydroxyl group and a basic amine could influence its solubility, absorption, and distribution within the body .
Result of Action
Based on its chemical structure, it could potentially influence cellular processes through interactions with proteins, nucleic acids, or other biomolecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-(Dimethylamino)pentan-2-ol. For instance, the compound’s basicity could be affected by the pH of its environment .
properties
IUPAC Name |
5-(dimethylamino)pentan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(9)5-4-6-8(2)3/h7,9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZCZIIPRKFFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)pentan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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